molecular formula C18H16N4O4S B11081142 13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

Cat. No.: B11081142
M. Wt: 384.4 g/mol
InChI Key: CKJKBVUDDCIBMC-UHFFFAOYSA-N
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Description

13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require refluxing in ethanol to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with varying substituents. For example:

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

InChI

InChI=1S/C18H16N4O4S/c1-9-7-10(8-26-2)13-14-15(27-18(13)19-9)17(23)21-16(20-14)11-5-3-4-6-12(11)22(24)25/h3-7,16,20H,8H2,1-2H3,(H,21,23)

InChI Key

CKJKBVUDDCIBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4[N+](=O)[O-])SC2=N1)COC

Origin of Product

United States

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